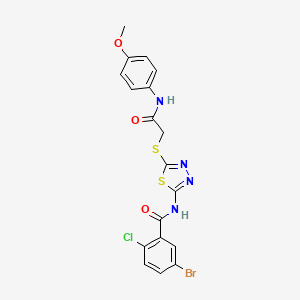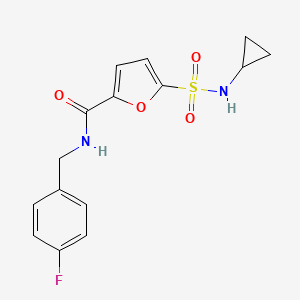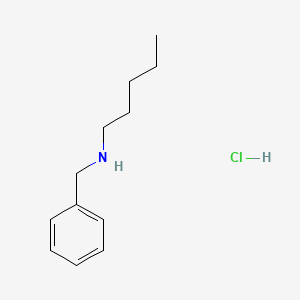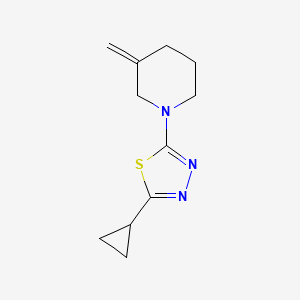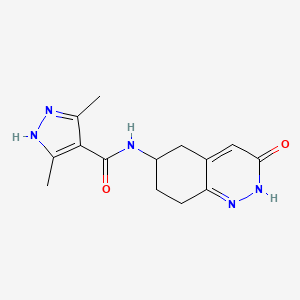
3,5-dimethyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C14H17N5O2 and its molecular weight is 287.323. The purity is usually 95%.
The exact mass of the compound 3,5-dimethyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrazole-4-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5-dimethyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dimethyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity
Carboxamide derivatives, including those related to the chemical structure , have been studied for their potential cytotoxic properties. For instance, Deady et al. (2003) explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines. They discovered that these compounds exhibit potent cytotoxicity against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cells. Some of these compounds demonstrated significant therapeutic potential in in vivo studies against subcutaneous colon 38 tumors in mice (Deady et al., 2003).
Antibacterial Properties
Palkar et al. (2017) conducted a study on pyrazol-5-ones, structurally similar to the compound of interest, which showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were tested for cytotoxicity against mammalian cell lines, indicating their antibacterial efficacy at non-cytotoxic concentrations (Palkar et al., 2017).
Anticancer and Anti-inflammatory Agents
Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines derivatives, demonstrating anticancer and anti-5-lipoxygenase activities. These compounds showed potential as anticancer agents, particularly against HCT-116 and MCF-7 cancer cell lines, and as inhibitors of 5-lipoxygenase, an enzyme associated with inflammation (Rahmouni et al., 2016).
Pharmaceutical Applications
Srivastava and Singh (2020) researched novel carboxamide derivatives as phosphodiesterase-4 (PDE-4) inhibitors, which could be used in the treatment of inflammatory, analgesic, and antimicrobial diseases. They found that some of these compounds displayed significant anti-inflammatory and analgesic properties, along with antibacterial activities (Srivastava & Singh, 2020).
Antiallergic Activities
Huang et al. (1994) explored 3,4-dimethylfuro[2,3-c]pyrazole-5-carboxamides and related compounds for their antiallergic activities. They found that derivatives with a lower alkyl group were orally active and demonstrated significant antiallergic effects, offering a potential pathway for developing new antiallergic drugs (Huang et al., 1994).
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-7-13(8(2)17-16-7)14(21)15-10-3-4-11-9(5-10)6-12(20)19-18-11/h6,10H,3-5H2,1-2H3,(H,15,21)(H,16,17)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGHJTFFNHAORF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)NC2CCC3=NNC(=O)C=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

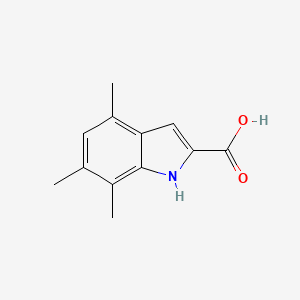
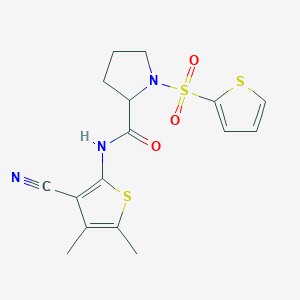

![N-(2,6-diethylphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2383706.png)
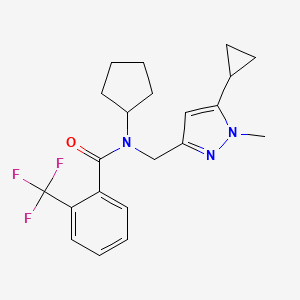
![6-(4-(Trifluoromethyl)pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2383708.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide](/img/structure/B2383709.png)
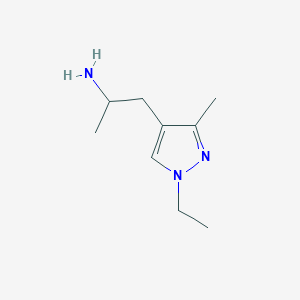
![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2383717.png)
